molecular formula C11H12N2OS B14769121 5-(3-Ethoxyphenyl)thiazol-2-amine

5-(3-Ethoxyphenyl)thiazol-2-amine

Cat. No.: B14769121
M. Wt: 220.29 g/mol
InChI Key: GRVXOTQWAVLFKK-UHFFFAOYSA-N
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Description

5-(3-Ethoxyphenyl)thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

The synthesis of 5-(3-Ethoxyphenyl)thiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-ethoxyaniline with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions typically include heating the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-(3-Ethoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for thiazole compounds.

Scientific Research Applications

5-(3-Ethoxyphenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest for their potential biological activities.

    Biology: This compound is studied for its potential antimicrobial, antifungal, and antiviral properties. It has shown promise in inhibiting the growth of various microorganisms.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, as well as its use in treating other diseases such as diabetes and neurodegenerative disorders.

    Industry: Thiazole derivatives, including this compound, are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-(3-Ethoxyphenyl)thiazol-2-amine can be compared with other similar thiazole compounds, such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-(3-ethoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2OS/c1-2-14-9-5-3-4-8(6-9)10-7-13-11(12)15-10/h3-7H,2H2,1H3,(H2,12,13)

InChI Key

GRVXOTQWAVLFKK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CN=C(S2)N

Origin of Product

United States

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